
1-(4-Methylquinolin-1(4H)-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylquinolin-1(4H)-yl)ethanone is an organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a double-ring structure composed of a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a methyl group at the 4-position of the quinoline ring and an ethanone group at the 1-position. It is known for its applications in various fields, including medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Methylquinolin-1(4H)-yl)ethanone can be synthesized through several methods. One common approach involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method typically involves the reaction of aniline with glycerol in the presence of an oxidizing agent and a strong acid, such as sulfuric acid. The reaction proceeds through the formation of acrolein, which undergoes cyclization and oxidation to yield the quinoline derivative .
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic systems to enhance the efficiency and yield of the reaction. Catalysts such as heteropolyacids, including phosphotungstic acid, are employed to facilitate the reaction under milder conditions and improve the overall yield .
化学反応の分析
Types of Reactions: 1-(4-Methylquinolin-1(4H)-yl)ethanone undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
1-(4-Methylquinolin-1(4H)-yl)ethanone has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-(4-Methylquinolin-1(4H)-yl)ethanone involves its interaction with specific molecular targets and pathways. In biological systems, quinoline derivatives are known to inhibit enzymes and interfere with cellular processes. For example, they can inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication . Additionally, quinoline derivatives can disrupt cell membrane integrity and function, leading to cell death .
類似化合物との比較
1-Ethyl-4-methylquinolin-1-ium iodide: This compound shares a similar quinoline core structure but differs in the presence of an ethyl group and iodide ion.
4-Ethynylanisole: Although not a quinoline derivative, it is used in similar organic synthesis applications.
Uniqueness: 1-(4-Methylquinolin-1(4H)-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethanone group at the 1-position enhances its reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis and medicinal chemistry.
特性
分子式 |
C12H13NO |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
1-(4-methyl-4H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C12H13NO/c1-9-7-8-13(10(2)14)12-6-4-3-5-11(9)12/h3-9H,1-2H3 |
InChIキー |
BVJLFGCAKSYHFW-UHFFFAOYSA-N |
正規SMILES |
CC1C=CN(C2=CC=CC=C12)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


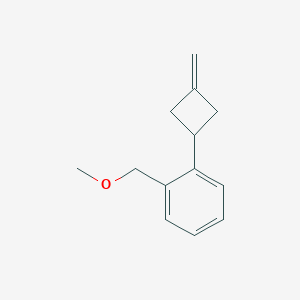

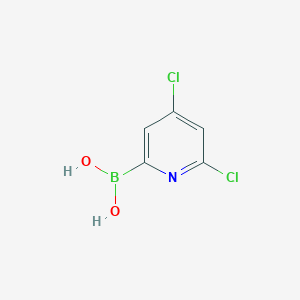
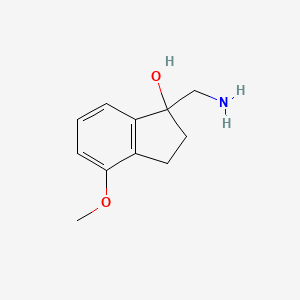
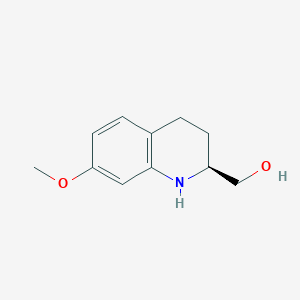
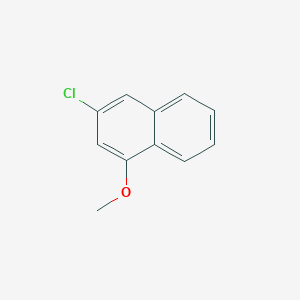

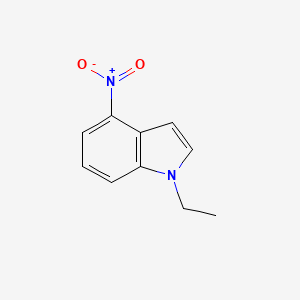



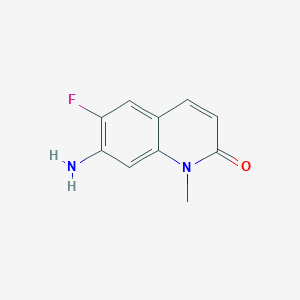
![4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B11904961.png)

